molecular formula C20H20BrNO5 B3990469 5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3990469
M. Wt: 434.3 g/mol
InChI Key: LAHRUNJIORHELV-UHFFFAOYSA-N
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Description

“5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a pyrrolidinone core with various substituents, including a bromophenyl group, a hydroxy group, a methoxypropyl group, and a methylfuran-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Addition of the Hydroxy Group: This can be introduced via a hydroxylation reaction.

    Attachment of the Methoxypropyl Group: This step could involve an alkylation reaction using a methoxypropyl halide.

    Incorporation of the Methylfuran-2-carbonyl Group: This can be achieved through an acylation reaction using a furan-2-carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific substituents, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5/c1-12-7-8-15(27-12)18(23)16-17(13-5-3-6-14(21)11-13)22(9-4-10-26-2)20(25)19(16)24/h3,5-8,11,17,24H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHRUNJIORHELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

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